N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Hydrogen bond acceptor Drug-likeness Physicochemical profiling

Researchers conducting SAR on pyrrolidine-1-carboxamide inhibitors face confounding electronic effects when N-benzyl substituents are mismatched. This compound provides the para-methoxy reference point: • Computed HBA (6) & TPSA (~87 Ų) vs. fluorobenzyl analog (76.6 Ų) enables Hammett deconvolution (σₚ = -0.27). • Lower XLogP3 (~1.0-1.3) reduces aggregation risk vs. phenethyl analog (XLogP3 = 1.9) at 1-10 µM. • Only accessible probe combining 6-methoxypyrazin-2-yl ether with p-methoxybenzyl N-substituent. In stock with competitive pricing and rapid global delivery.

Molecular Formula C18H22N4O4
Molecular Weight 358.398
CAS No. 2034334-14-8
Cat. No. B2990225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
CAS2034334-14-8
Molecular FormulaC18H22N4O4
Molecular Weight358.398
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
InChIInChI=1S/C18H22N4O4/c1-24-14-5-3-13(4-6-14)9-20-18(23)22-8-7-15(12-22)26-17-11-19-10-16(21-17)25-2/h3-6,10-11,15H,7-9,12H2,1-2H3,(H,20,23)
InChIKeyZXDHMPDFGDKPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Structural Identity & Class


N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034334-14-8) is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a central pyrrolidine ring bearing a 6-methoxypyrazin-2-yl ether at the 3-position and a 4-methoxybenzyl urea-type substituent at the 1-position [1]. Its molecular formula is C₁₈H₂₂N₄O₄ with a molecular weight of 358.398 g/mol [2]. The compound falls within a broader chemotype of substituted pyrrolidine carboxamides that have been investigated in the patent literature as potential modulators of epigenetic targets, including SMYD proteins, and as kinase inhibitor scaffolds [3]. Critically, this specific compound lacks publicly reported biological activity data in primary peer-reviewed literature, meaning any differentiation claims must be grounded in structural, physicochemical, and class-level inference rather than direct target engagement data.

Compound Class
Pyrrolidine-1-carboxamide chemotype with 6-methoxypyrazine ether
Selection Logic
Unique para-methoxybenzyl N-substituent for pharmacophore SAR studies
Evidence Basis
Structural and computed physicochemical differentiation; no peer-reviewed target engagement data

N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Irreplaceable by Generic Analogs


Within the pyrrolidine-1-carboxamide chemotype, seemingly minor variations in the N-substituent and the pyrazine ether substitution pattern produce substantial differences in computed physicochemical properties that directly impact solubility, permeability, and target-binding potential [1]. The target compound's unique combination—a 6-methoxypyrazine (not the more common 3-methoxy isomer) paired with a 4-methoxybenzyl N-substituent—generates a distinct hydrogen-bond acceptor profile (6 HBA), elevated topological polar surface area (estimated ~85–87 Ų vs. 76.6 Ų for close analogs), and a balanced lipophilicity window that is not replicated by any single commercially available analog [2][3]. Substituting a 4-fluorobenzyl or phenethyl analog therefore alters at least two key drug-likeness parameters simultaneously, potentially invalidating SAR conclusions or requiring re-optimization of the entire ADME profile. For procurement decisions where the objective is to probe the specific pharmacophore contribution of the para-methoxybenzyl group while retaining the 6-methoxypyrazine ether, no generic replacement exists.

Pyrazine regioisomerism: 6-methoxy ether may not replicate 3-methoxy isomer SAR; binding pose and selectivity profile may shift.
N-substituent change: phenethyl or 4-fluorobenzyl analogs alter HBA count and TPSA simultaneously; multiparameter profiles may not transfer directly.
No direct biological activity data reported; differentiation relies on computed properties and class-level patent inference only.

N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Quantitative Differentiation vs. Analogs


Hydrogen Bond Acceptor Profile vs. Phenethyl Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms versus only 5 HBA for the direct phenethyl analog 3-[(6-methoxypyrazin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide (CAS 2034209-30-6) [1]. The additional HBA arises from the para-methoxy oxygen on the N-benzyl substituent, which is absent in the phenethyl analog. This single-atom difference increases the compound's capacity for polar interactions with biological targets and alters its computed drug-likeness profile.

HBA Profile vs. Phenethyl Analog
Head-to-head
6 HBA vs. 5 HBA
+1 HBA (20% increase)
May support differentiated hydrogen-bonding capacity in screening campaigns
Computed from structure; comparator data via kuujia.com
Hydrogen bond acceptor Drug-likeness Physicochemical profiling ADME prediction

Topological Polar Surface Area vs. Fluorobenzyl Analog

The target compound's TPSA is estimated to be approximately 85–87 Ų, compared to 76.6 Ų for the 4-fluorobenzyl analog N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034322-65-9) [1]. This ~9–11 Ų difference results from the target compound's para-methoxy group (adding ~9.2 Ų) replacing the fluorine atom of the comparator, combined with the 6-methoxy (vs. 3-methoxy) pyrazine isomerism. TPSA values above 80 Ų are generally associated with reduced passive membrane permeability and lower BBB penetration potential compared to compounds with TPSA below 80 Ų, representing a meaningful biopharmaceutical differentiation [2].

TPSA vs. Fluorobenzyl Analog
Cross-study comparable
~85–87 Ų vs. 76.6 Ų
+9 to +11 Ų (~12–14% higher)
TPSA above 80 Ų may restrict passive membrane permeability relative to comparator
Estimated from structure; comparator TPSA from kuujia.com
Topological polar surface area Membrane permeability Blood-brain barrier penetration Drug design

Lipophilicity: Unique Polarity Window

The target compound occupies a predicted lipophilicity window (estimated XLogP3 ~1.0–1.3) that lies between the more lipophilic phenethyl analog (XLogP3 = 1.9) and the similarly lipophilic fluorobenzyl analog (XLogP3 = 1.5) [1][2]. This intermediate lipophilicity, conferred by the 4-methoxybenzyl group, positions the compound in a range often associated with favorable solubility-permeability balance in lead-like chemical space, as defined by the AstraZeneca rule of 0 < XLogP < 3 for optimal developability [3].

Lipophilicity: Unique Polarity Window
Cross-study comparable
XLogP3 ~1.0–1.3
0.2–0.9 log units lower than comparators
May support solubility ranking relative to tested set; potential for reduced assay precipitation risk
Target estimate by structural analogy; comparator XLogP3 from kuujia.com
Lipophilicity XLogP3 Solubility Ligand efficiency Physicochemical optimization

Pyrazine Regioisomerism: 6-Methoxy vs. 3-Methoxy

The target compound features a 6-methoxypyrazin-2-yl ether, whereas the closest commercially available comparator CAS 2034322-65-9 employs a 3-methoxypyrazin-2-yl ether [1]. These are regioisomeric attachments: in the 6-methoxy isomer, the methoxy group is para to the ether linkage on the pyrazine ring, while in the 3-methoxy isomer, it is ortho. This positional difference alters the electronic distribution of the pyrazine ring and the spatial orientation of the methoxy group relative to the pyrrolidine core, which can produce distinct binding poses in protein pockets where the pyrazine ring engages in π-stacking or hydrogen-bonding interactions [2].

Pyrazine Regioisomerism
Class-level
6-methoxy (para to ether) vs. 3-methoxy (ortho to ether)
Regioisomeric pyrazine ethers may not be interchangeable; binding-pose context may differ
Structural comparison based on IUPAC; binding implications from general SAR principles
Regioisomer Pyrazine substitution Target engagement Binding pose Structure-activity relationship

Molecular Weight Impact on Ligand Efficiency

The target compound (MW = 358.40) is 12.0 Da heavier than the phenethyl analog CAS 2034209-30-6 (MW = 342.39) and 16.0 Da heavier than the fluorobenzyl analog CAS 2034322-65-9 (MW = 346.36) [1][2]. While all three compounds remain within the 'lead-like' MW range (<450 Da per Congreve's Rule of 3 for fragment-based lead discovery), the target compound's higher MW, combined with its higher TPSA, places it further from the ideal fragment space and closer to drug-like chemical space. For a given potency level, the higher MW of the target compound will result in a lower ligand efficiency (LE = 1.4 × pIC₅₀ / N_heavy) compared to the lighter analogs, assuming comparable activity.

MW Impact on Ligand Efficiency
Class-level
358.40 g/mol vs. 342.39 and 346.36
+12 to +16 Da (3.5–4.7% heavier)
Higher MW may reduce ligand efficiency relative to analogs; context-dependent for lead optimization
Molecular formulas from kuujia.com; lead-likeness thresholds from medicinal chemistry literature
Molecular weight Ligand efficiency Lead-likeness Fragment-based drug discovery

N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Application Scenarios


SAR: N-Benzyl Substituent Effects

When conducting systematic SAR studies to map the contribution of para-substituents on the N-benzyl group of pyrrolidine-1-carboxamide inhibitors, this compound serves as the para-methoxy reference point. Its computed HBA count of 6 and estimated TPSA of ~85–87 Ų, contrasted with the fluorobenzyl analog (TPSA = 76.6 Ų, HBA = 6), allows researchers to deconvolute electronic (Hammett) effects from steric and lipophilicity effects [1]. The para-methoxy group is electron-donating (σₚ = −0.27) whereas the para-fluoro group is electron-withdrawing (σₚ = +0.06), producing opposite electronic effects on the benzyl ring that may differentially influence π-stacking with aromatic residues in the target protein binding pocket.

Physicochemical Benchmarking for Library Design

This compound provides a valuable benchmark data point for medicinal chemistry teams designing parallel libraries of pyrrolidine carboxamide derivatives. Its estimated XLogP3 (~1.0–1.3) occupies an under-explored region of polarity space relative to the more lipophilic phenethyl analog (XLogP3 = 1.9) [2], offering a reference for calibrating in silico ADME prediction models. Procuring this compound alongside its analogs enables multi-parameter optimization (MPO) scoring and validates whether the addition of a polar methoxy group on the N-benzyl ring improves solubility without excessively compromising permeability.

Kinase Selectivity Profiling with 6-Methoxypyrazine Chemotypes

For research groups investigating kinase or methyltransferase targets where pyrazine-containing inhibitors have shown promise, this compound is the only readily accessible probe that combines the 6-methoxypyrazin-2-yl ether (as opposed to the more common 3-methoxy isomer) with a methoxybenzyl N-substituent [3]. In broad-panel kinase selectivity screens, the regioisomeric difference between 6-methoxy and 3-methoxypyrazine ethers can translate into distinct selectivity fingerprints, making this compound valuable for identifying kinase targets that preferentially accommodate the para-methoxy pyrazine geometry.

Cellular Assays: Reduced Precipitation Risk

For cell-based screening campaigns where compound precipitation is a known confounding factor, the target compound's predicted lower logP (~1.0–1.3) compared to the phenethyl analog (XLogP3 = 1.9) suggests a reduced risk of aggregation and non-specific binding at typical screening concentrations (1–10 µM) [2]. This makes it a more reliable tool compound for dose-response experiments where maintaining consistent soluble compound concentrations across the assay duration is critical for data reproducibility.

Application
Selection Property
Validation Focus
SAR: N-Benzyl Substituent Effects
Para-methoxybenzyl reference with 6 HBA and elevated TPSA
Electronic (Hammett) vs. steric contribution deconvolution
Physicochemical Benchmarking for Library Design
Intermediate XLogP3 ~1.0–1.3; balanced polarity window
In silico ADME model calibration; solubility-permeability MPO scoring
Kinase Selectivity Profiling
6-Methoxypyrazine ether with methoxybenzyl N-substituent
6-methoxy vs. 3-methoxy regioisomer selectivity fingerprint review
Cellular Assays: Solubility Context
Lower predicted logP vs. phenethyl analog
Soluble-concentration maintenance across assay duration; precipitation risk review
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